molecular formula C24H22N4O3S B11444472 2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11444472
M. Wt: 446.5 g/mol
InChI Key: FXLLGOWOOJQUAU-UHFFFAOYSA-N
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Description

2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a pyridinylmethyl group, and a thioxoimidazolidinone core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with pyridine-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with thiourea and acetic anhydride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NH3).

Scientific Research Applications

2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinylmethyl groups allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar compounds include other thioxoimidazolidinones and pyridinylmethyl derivatives. Compared to these, 2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Examples of similar compounds include:

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C24H22N4O3S/c1-31-20-12-10-19(11-13-20)28-23(30)21(15-22(29)26-17-7-3-2-4-8-17)27(24(28)32)16-18-9-5-6-14-25-18/h2-14,21H,15-16H2,1H3,(H,26,29)

InChI Key

FXLLGOWOOJQUAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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